molecular formula C25H24O13 B12380374 Physcion 8-O-beta-D-(6'-O-Malonylglucoside)

Physcion 8-O-beta-D-(6'-O-Malonylglucoside)

Cat. No.: B12380374
M. Wt: 532.4 g/mol
InChI Key: PLYZLMIGSHCAEW-MGGJLQIDSA-N
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Description

Physcion 8-O-beta-D-(6’-O-Malonylglucoside) is a natural anthraquinone derivative and a metabolite of Physcion. It is one of the active ingredients found in the ethanol extract from the roots of Chinese rhubarb (Rheum officinale). This compound is known for its role in controlling powdery mildew on wheat.

Preparation Methods

Synthetic Routes and Reaction Conditions

Physcion 8-O-beta-D-(6’-O-Malonylglucoside) can be synthesized through various chemical reactions involving the glycosylation of Physcion. The process typically involves the use of glycosyl donors and acceptors under specific reaction conditions to form the desired glycoside linkage.

Industrial Production Methods

Industrial production of Physcion 8-O-beta-D-(6’-O-Malonylglucoside) involves the extraction of Physcion from natural sources such as Chinese rhubarb, followed by glycosylation reactions to attach the malonylglucoside moiety. The process is optimized for large-scale production to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Physcion 8-O-beta-D-(6’-O-Malonylglucoside) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the anthraquinone core.

    Substitution: Substitution reactions can occur at different positions on the anthraquinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones. Substitution reactions can introduce various functional groups onto the anthraquinone ring.

Scientific Research Applications

Physcion 8-O-beta-D-(6’-O-Malonylglucoside) has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

    Biology: The compound is studied for its role in plant defense mechanisms and its effects on fungal pathogens.

    Medicine: Research has shown that Physcion 8-O-beta-D-(6’-O-Malonylglucoside) exhibits anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.

    Industry: It is used in the formulation of agricultural products for controlling plant diseases.

Mechanism of Action

Physcion 8-O-beta-D-(6’-O-Malonylglucoside) exerts its effects through various molecular targets and pathways. It regulates cell signaling pathways by modulating regulators of the cell cycle, protein kinases, microRNAs, transcriptional factors, and apoptosis-linked proteins. This modulation results in the effective killing of cancerous cells in vitro and in vivo .

Comparison with Similar Compounds

Physcion 8-O-beta-D-(6’-O-Malonylglucoside) can be compared with other similar compounds, such as:

    Physcion 8-O-beta-D-glucopyranoside: Another glycoside of Physcion, known for its anti-inflammatory and anti-cancer properties.

    Emodin: A related anthraquinone compound with similar biological activities.

    Chrysophanol: Another anthraquinone derivative with anti-inflammatory and anti-cancer properties.

Physcion 8-O-beta-D-(6’-O-Malonylglucoside) is unique due to its specific glycosylation pattern, which influences its biological activity and solubility .

Properties

Molecular Formula

C25H24O13

Molecular Weight

532.4 g/mol

IUPAC Name

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-3-methoxy-6-methyl-9,10-dioxoanthracen-1-yl)oxyoxan-2-yl]methoxy]propanoic acid

InChI

InChI=1S/C25H24O13/c1-9-3-11-18(13(26)4-9)22(32)19-12(20(11)30)5-10(35-2)6-14(19)37-25-24(34)23(33)21(31)15(38-25)8-36-17(29)7-16(27)28/h3-6,15,21,23-26,31,33-34H,7-8H2,1-2H3,(H,27,28)/t15-,21-,23+,24-,25-/m1/s1

InChI Key

PLYZLMIGSHCAEW-MGGJLQIDSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)OC

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC

Origin of Product

United States

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